Mass Shift Superiority: +4 Da Offset Enables Unambiguous Isotopologue Resolution in Low-Resolution MS
L-Leucine-18O₂ provides a +4 Da mass shift relative to unlabeled leucine, whereas the widely used deuterated tracer [²H₃]Leu yields only a +3 Da shift . In low-resolution mass spectrometry (e.g., multiple reaction monitoring, MRM), the +3 Da shift of [²H₃]Leu results in signal overlap between the [M+3] natural isotopic peak of the light peptide and the [M] peak of the heavy isotopologue, necessitating complex mathematical correction algorithms [1]. The +4 Da shift of ¹⁸O₂-labeled leucine eliminates this interference, enabling direct, correction-free quantification.
| Evidence Dimension | Mass shift and MS interference in low-resolution systems |
|---|---|
| Target Compound Data | +4 Da (C₆H₁₃N¹⁸O₂, 135.17 g/mol) |
| Comparator Or Baseline | [²H₃]Leu: +3 Da |
| Quantified Difference | Elimination of isotopic interference; no mathematical correction required for L-Leucine-18O₂ |
| Conditions | Low-resolution multiple reaction monitoring (MRM) mass spectrometry |
Why This Matters
Procurement of L-Leucine-18O₂ reduces data processing overhead and improves quantitative accuracy in laboratories lacking high-resolution MS instrumentation.
- [1] Protein Turnover Measurements in Human Serum by Serial Immunoaffinity LC-MS/MS. The Free Library. 2018. View Source
